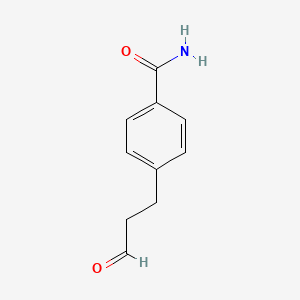

4-(2-Formylethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-(3-oxopropyl)benzamide |

InChI |

InChI=1S/C10H11NO2/c11-10(13)9-5-3-8(4-6-9)2-1-7-12/h3-7H,1-2H2,(H2,11,13) |

InChI Key |

SGTRXCNZQBBJNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)C(=O)N |

Origin of Product |

United States |

Strategic Position Within Organic Chemistry Frameworks

4-(2-Formylethyl)benzamide is a bifunctional compound, meaning it possesses two distinct reactive sites: an aldehyde group and a benzamide (B126) group. This dual functionality makes it a strategic intermediate in multi-step organic syntheses. Chemists can selectively react one group while leaving the other intact for later transformations, allowing for the controlled and precise construction of complex molecular architectures.

Benzamides, in general, are crucial components in a wide array of pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai The presence of the reactive aldehyde moiety on the benzamide scaffold further enhances its utility, enabling its incorporation into larger molecules through reactions like reductive amination, Wittig reactions, and aldol (B89426) condensations. This strategic positioning allows researchers to use this compound as a linchpin to connect different molecular fragments, a valuable tactic in the synthesis of novel compounds with potential biological activity.

Historical Context and Evolution of Research Trajectories

While specific historical details on the first synthesis of 4-(2-Formylethyl)benzamide are not extensively documented in readily available literature, the study of benzamides and aromatic aldehydes as separate classes of compounds has a long and rich history in organic chemistry. nih.govwikipedia.org The synthesis of benzamides often involves the reaction of a benzoic acid derivative with an amine. ontosight.ai Aromatic aldehydes are key intermediates and are often synthesized through the oxidation of corresponding alcohols or methyl groups on an aromatic ring. thieme-connect.com

Research involving molecules that combine these two functionalities, like this compound, likely emerged from the broader interest in creating bifunctional building blocks for drug discovery and materials science. For instance, related structures, such as benzamide-substituted aromatic aldehydes, have been investigated as potential therapeutics for conditions like sickle cell disease, highlighting a research trajectory focused on leveraging the unique properties of such compounds. vcu.edu The evolution of this research is driven by the continuous search for novel molecular scaffolds that can be readily modified to create libraries of compounds for screening and development. vcu.edu

Comprehensive Investigation of Reactivity and Mechanistic Pathways of 4 2 Formylethyl Benzamide

Aldehyde Group Reactivity and Transformations

The aldehyde group is a key functional group that imparts significant reactivity to 4-(2-Formylethyl)benzamide. It is susceptible to nucleophilic attack and can undergo both oxidation and reduction, leading to a diverse range of chemical transformations.

Nucleophilic Addition Reactions and Stereocontrol

Nucleophilic addition to the carbonyl carbon of the aldehyde is a fundamental reaction type. libretexts.orgkhanacademy.org The electrophilic nature of the carbonyl carbon, due to the polarization of the C=O bond, makes it a prime target for various nucleophiles. masterorganicchemistry.com The outcome of these reactions, including stereocontrol, is influenced by the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org The reaction can be catalyzed by either acid or base. magritek.com For this compound, a self-condensation is unlikely due to the lack of α-hydrogens on the aldehyde group. However, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones.

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or a malonic ester, and is typically catalyzed by a weak base. sigmaaldrich.combhu.ac.in The reaction proceeds through nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The Knoevenagel condensation is widely used in the synthesis of various fine chemicals and pharmaceuticals. researchgate.net The reaction can be influenced by solvent polarity, with higher polarity leading to faster reaction rates. rsc.org

Henry Reaction (Nitroaldol Reaction): The Henry reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base, resulting in the formation of a β-nitro alcohol. wikipedia.orgtcichemicals.com This reaction is reversible, and the products are valuable synthetic intermediates that can be converted to other functional groups. wikipedia.org For instance, they can be dehydrated to nitroalkenes, oxidized to α-nitro ketones, or reduced to β-amino alcohols. wikipedia.org Asymmetric versions of the Henry reaction have been developed using chiral catalysts to control the stereochemistry of the product. researchgate.net

Table 1: Aldol and Related Condensation Reactions

| Reaction | Nucleophile | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Enolate of an aldehyde or ketone | Acid or Base | β-hydroxy aldehyde/ketone, then α,β-unsaturated aldehyde/ketone |

| Knoevenagel Condensation | Active methylene compound | Weak Base | α,β-unsaturated compound |

| Henry Reaction | Nitroalkane | Base | β-nitro alcohol |

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). libretexts.orglibretexts.org A significant advantage of this reaction is that the position of the double bond is fixed, avoiding the formation of isomeric mixtures often seen in elimination reactions. libretexts.orgmnstate.edu The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. udel.edu While unstabilized ylides often lead to (Z)-alkenes, stabilized ylides tend to produce (E)-alkenes. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.org This reaction typically yields (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com The phosphonate carbanions are more nucleophilic and less basic than Wittig reagents, and they can react with ketones as well as aldehydes. alfa-chemistry.comorganicchemistrydata.org The water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. alfa-chemistry.com The stereochemical outcome can be influenced by the structure of the phosphonate and the reaction conditions. conicet.gov.arthieme-connect.de

Imine Formation: Aldehydes react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.org This reaction is reversible. libretexts.org Imines, also known as Schiff bases, are important intermediates in various organic syntheses. analis.com.my

Oxime Formation: The reaction of an aldehyde with hydroxylamine (B1172632) results in the formation of an oxime. Similar to imine formation, this is a condensation reaction involving the loss of a water molecule.

Hydrazone Formation: Aldehydes react with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of water. numberanalytics.com Hydrazones are useful synthetic intermediates and can be further transformed, for example, in the Wolff-Kishner reduction. wikipedia.org The formation of hydrazones can be a key step in the synthesis of various bioactive molecules. nih.govnih.gov

Oxidation Reactions (e.g., to Carboxylic Acid)

The aldehyde group of this compound can be oxidized to a carboxylic acid. orgsyn.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org For aromatic aldehydes, oxidation of the alkyl side chain can also occur under certain conditions, for example, using hot alkaline KMnO₄ to yield a benzoic acid derivative. masterorganicchemistry.com

Reduction Reactions (e.g., to Alcohol, Alkane)

The aldehyde group is readily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The selective reduction of a carboxylic acid to an alcohol can also be achieved, for instance, by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with NaBH₄. nih.govnih.gov Further reduction of the aldehyde or the resulting alcohol to an alkane can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions.

Table 2: Oxidation and Reduction Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reduction | Wolff-Kishner / Clemmensen | Alkane |

Cycloaddition Reactions (e.g., [4+2] as dienophile)

The aldehyde group in this compound can theoretically participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In such a reaction, the C=O double bond of the aldehyde would react with a conjugated diene. However, the carbonyl group of an aldehyde is generally a reluctant dienophile due to the relatively small energy gain from the transformation of a C=O π-bond into a C-O σ-bond compared to a C=C π-bond converting to a C-C σ-bond.

For the aldehyde to function effectively as a dienophile, it typically requires activation by adjacent electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO). In this compound, the aldehyde is part of an ethyl chain attached to the benzene (B151609) ring, which somewhat isolates it from the electronic effects of the aromatic system and the para-benzamide group. The benzamide (B126) group itself is an electron-withdrawing, deactivating group, but its effect on the distant aldehyde is minimal. Consequently, the formyl group in this specific molecule is not considered activated, and its participation in [4+2] cycloaddition reactions would likely require harsh conditions, such as high pressure or Lewis acid catalysis, and may result in low yields.

Amide Group Reactivity and Functionalization

The benzamide functional group is a cornerstone of the molecule's reactivity, offering numerous pathways for synthetic modification. mdpi.com Amides are generally stable functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.govstackexchange.com However, they can undergo a variety of transformations under specific conditions.

The hydrolysis of the amide bond in this compound to yield 4-(2-Formylethyl)benzoic acid and ammonia (B1221849) can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction typically proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. cdnsciencepub.com Studies on benzamide hydrolysis in strong acids like sulfuric acid have revealed complex mechanisms. cdnsciencepub.comresearchgate.net In weakly acidic solutions, the mechanism involves a pre-equilibrium protonation followed by water attack. researchgate.net In more concentrated acids, a second mechanism involving general acid catalysis and the participation of two water molecules to form an acylium ion intermediate becomes dominant. researchgate.net The kinetics often follow a first-order rate law. researchcommons.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This pathway is also well-documented for various benzamide derivatives. cas.cz

Metal-Catalyzed Hydrolysis: Heterogeneous catalysts have also been shown to be effective. For instance, the surface of an SUS316 (stainless steel) reactor, specifically its surface iron(III) oxide, can catalyze benzamide hydrolysis in sub- and supercritical water. acs.org Mixed oxides containing molybdenum, such as Bi₂O₃-MoO₃, have also been used, with the reaction rate increasing with the proportion of MoO₃ and temperature. researchcommons.org These catalysts function by providing active sites for the reaction. researchcommons.org Nickel-catalyzed methods have also been developed for the chemoselective hydrolysis of stable amides under milder conditions than traditional strong acid/base methods, proceeding through an oxidative addition of the catalyst to the amide C-N bond. orgsyn.org

Table 1: Catalytic Systems for Benzamide Hydrolysis

| Catalyst Type | Example Catalyst/Condition | Mechanism Highlights | Reference(s) |

| Acid | Aqueous H₂SO₄ | Oxygen protonation, nucleophilic water attack. Mechanism can vary with acid concentration. | researchgate.net, cdnsciencepub.com |

| Base | Aqueous NaOH/KOH | Direct nucleophilic attack by OH⁻ on the carbonyl carbon. | cas.cz |

| Heterogeneous | Bi₂O₃-MoO₃ mixed oxides | Formation of active sites (e.g., Mo⁵⁺ ions) on the catalyst surface. | researchcommons.org |

| Heterogeneous | SUS316 Reactor Surface (Fe₂O₃) | Surface-catalyzed reaction in sub- and supercritical water. | acs.org |

| Transition Metal | Nickel Catalysis with Silyl (B83357) Alcohol | Oxidative addition to the C-N bond, followed by reaction with a silyl alcohol nucleophile. | orgsyn.org |

The nitrogen atom of the primary amide in this compound can be functionalized through alkylation or acylation.

N-Alkylation: This involves the substitution of one of the N-H protons with an alkyl group. A prominent modern method is the "borrowing hydrogen" strategy, which uses catalysts based on metals like palladium or ruthenium. researchgate.netacs.org In this process, an alcohol is temporarily dehydrogenated to an aldehyde by the catalyst; the aldehyde then condenses with the amide, and the resulting intermediate is hydrogenated by the catalyst (which "returns" the hydrogen) to form the N-alkylated product, with water as the only byproduct. researchgate.netnih.gov Cobalt nanoparticle-based catalysts have also proven effective for the N-alkylation of benzamides with a broad range of alcohols. nih.govrsc.org

N-Acylation: This reaction forms an N-acylbenzamide (an imide derivative). It is commonly achieved by reacting the amide with an acylating agent like an acyl chloride or anhydride. tandfonline.comtandfonline.com Iodine has been shown to be an effective catalyst for the N-acylation of amines and amides with acyl chlorides under mild, solvent-free conditions. tandfonline.com Another green approach utilizes enol esters as acyl donors without the need for solvents or activators. tandfonline.com Benzotriazole chemistry provides a mild and efficient route for the acylation of amines in water, which could be adapted for amides. nih.gov

Table 2: Selected Methods for N-Alkylation and N-Acylation of Benzamides

| Reaction | Catalyst/Reagent | Key Features | Reference(s) |

| N-Alkylation | Palladium(II) O^N^O pincer complexes | "Borrowing Hydrogen" strategy using alcohols; atom-economical. | researchgate.net |

| N-Alkylation | Cobalt nanoparticles on carbon | Efficient with a broad scope of alcohols; catalyst is reusable. | nih.gov, rsc.org |

| N-Acylation | Iodine / Acyl Chloride | Mild, solvent-free conditions; rapid and high-yielding. | tandfonline.com |

| N-Acylation | Vinyl Benzoate (Enol Ester) | Solvent- and activation-free; ecocompatible. | tandfonline.com |

| N-Acylation | N-Benzoyl-1H-benzotriazole / Water | Green chemistry approach; mild conditions. | nih.gov |

The amide group of this compound can be reduced to an amine, which would convert the molecule into 4-(2-Formylethyl)benzylamine. The most common and effective reagent for this transformation is a strong reducing agent like lithium aluminum hydride (LiAlH₄). askfilo.comvedantu.comdoubtnut.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). askfilo.comquora.com The carbonyl carbon of an amide is less electrophilic than that of a ketone due to resonance, necessitating a powerful reductant like LiAlH₄. stackexchange.comvedantu.com This method efficiently reduces the carbonyl group (C=O) to a methylene group (CH₂). doubtnut.com It is important to note that LiAlH₄ would also reduce the aldehyde group in this compound to a primary alcohol. Selective reduction of the amide in the presence of an aldehyde is challenging and would require protection of the aldehyde group first.

The amide group is an excellent directing metalation group (DMG) for ortho-lithiation. uwindsor.ca In this reaction, a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) or lithium diisopropylamide (LDA), selectively removes a proton from the position ortho to the amide group. sciengine.comthieme-connect.com This generates a lithiated intermediate that is stabilized by coordination with the amide. This powerful synthetic strategy allows for the introduction of a wide variety of substituents at the C-3 position (ortho to the amide) of this compound.

The resulting ortho-lithiated species is a potent nucleophile and can be "quenched" by reacting it with various electrophiles. mdpi.comthieme-connect.com This two-step sequence provides a regioselective route to contiguously substituted aromatic rings.

Table 3: Examples of Electrophilic Quenching in Directed Lithiation of Benzamides

| Electrophile | Product Type | Reference(s) |

| D₂O | ortho-Deuterated Benzamide | nih.gov |

| I₂ | ortho-Iodobenzamide | nih.gov |

| Aldehydes/Ketones | ortho-(Hydroxyalkyl)benzamide | nih.gov |

| CO₂ | ortho-Carboxybenzamide (Phthalic acid derivative) | nih.gov |

| Alkyl Halides | ortho-Alkylbenzamide | mdpi.com |

| Disulfides | ortho-(Thio)benzamide | - |

This method has been used extensively, including in solid-phase synthesis. nih.gov For a tertiary amide like N,N-diethylbenzamide, LDA can promote ortho-lithiation, which then facilitates reactions like the aroylation of toluenes. sciengine.comresearchgate.net

Aromatic Ring Modifications and Substitutions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is governed by the two substituents already present on the ring: the amide group (-CONH₂) and the ethylformyl group (-CH₂CH₂CHO).

The amide group is a deactivating, ortho, para-directing group. rsc.org The ethylformyl group is an alkyl chain, which is generally activating and ortho, para-directing. However, the aldehyde at the end of the chain has an electron-withdrawing character, which slightly deactivates the ring. Since the two groups are para to each other, their directing effects are synergistic. Both groups direct incoming electrophiles to the positions ortho to themselves, which are the C-2, C-3, C-5, and C-6 positions. Given that the C-4 position is occupied by the ethylformyl group, substitution is directed to the positions ortho to the amide (C-3 and C-5).

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield primarily a mixture of 2- and 3-substituted products. The synthesis of various substituted benzamides often relies on these principles. nih.govnih.govnih.gov For example, photocatalysis has emerged as a modern tool for various modifications of the benzamide core, including intramolecular cyclizations and intermolecular arylations. rsc.org Furthermore, in cases where the ring is activated with strong electron-donating groups and substituted with a good leaving group (like a halide), nucleophilic aromatic substitution (SNAr) can occur, leading to covalent modification of the ring. acs.org

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pubdalalinstitute.com The regiochemical outcome of such reactions on substituted benzenes is governed by the electronic properties of the existing substituents. total-synthesis.com In this compound, the aromatic ring is substituted with a benzamide group and a formylethyl group.

The benzamide group (-CONH2) is generally considered a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. total-synthesis.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. rsc.org

When considering the combined influence of both substituents, the directing effects can be either synergistic or competitive. In the case of this compound, the benzamide at position 1 and the formylethyl group at position 4 of the benzene ring means that the positions ortho to the benzamide are also meta to the formylethyl group, and vice-versa. The positions available for substitution are 2, 3, 5, and 6. Positions 2 and 6 are ortho to the benzamide and meta to the formylethyl group. Positions 3 and 5 are meta to the benzamide and ortho to the formylethyl group. The regioselectivity will be determined by the relative activating/deactivating strengths of the two groups. Given that the amide group is a stronger deactivating group than the formylethyl group, electrophilic substitution is expected to be challenging. The substitution pattern will likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

A study on the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid showed that for mono-substituted benzenes, the para regioisomer is generally the major product. nih.gov For instance, in the case of toluene, a mixture of ortho and para isomers was formed. nih.gov This suggests that steric hindrance also plays a significant role in determining the final product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -CONH2 | Relation to -CH2CH2CHO | Expected Reactivity |

| 2, 6 | ortho | meta | Deactivated |

| 3, 5 | meta | ortho | Slightly less deactivated |

Nucleophilic Aromatic Substitution (SNAr) on Activated Analogues

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally difficult for simple aryl halides but becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups, particularly those located at the ortho and para positions relative to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For this compound itself, SNAr is unlikely to occur under standard conditions as it lacks a suitable leaving group and sufficient activation of the aromatic ring. However, activated analogues of this compound, for instance, those containing a halogen at a position ortho or para to a nitro group, could undergo SNAr. For example, an analogue such as 4-(2-Formylethyl)-2-nitro-1-chlorobenzamide would be a potential candidate for SNAr. In this hypothetical molecule, the nitro group at the 2-position and the benzamide group at the 4-position would activate the chlorine at the 1-position for nucleophilic attack.

The reactivity in SNAr reactions is also dependent on the nature of the nucleophile, with more nucleophilic reagents generally leading to faster reactions. libretexts.org Common nucleophiles used in SNAr reactions include alkoxides, amines, and hydroxides.

A study on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide demonstrated the synthesis of various derivatives for biological evaluation, highlighting the synthetic accessibility of such activated systems. nih.gov

Palladium-Catalyzed Functionalization of Aromatic C-H Bonds

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.govrsc.org This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. snnu.edu.cn The amide group is a well-established directing group for ortho-C-H activation. researchgate.netnih.gov

In the context of this compound, the benzamide group can direct a palladium catalyst to the ortho positions (positions 3 and 5) of the aromatic ring. This would enable the introduction of various functional groups at these positions. The general mechanism involves the coordination of the palladium catalyst to the amide's carbonyl oxygen, followed by the cleavage of the ortho-C-H bond to form a cyclometalated palladium intermediate. nih.gov This intermediate can then react with a coupling partner to afford the functionalized product. nih.gov

Research has shown that palladium-catalyzed ortho-arylation of benzamides with aryl iodides can be achieved using the simple amide CONH2 as a directing group. researchgate.net These reactions are often tolerant of a wide range of functional groups on both the benzamide and the aryl halide. researchgate.net The reaction conditions typically involve a palladium source, such as Pd(OAc)2, a ligand, a base, and a suitable solvent. academie-sciences.fr

The aldehyde functionality in the 2-formylethyl group might also participate in or be affected by the palladium-catalyzed reaction, potentially leading to side reactions or requiring protective group strategies depending on the specific reaction conditions.

Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions of this compound

| Coupling Partner | Product Type | Potential Catalyst System |

| Aryl Halide | Biaryl | Pd(OAc)2, Ligand, Base |

| Alkene | Alkenylated Benzamide | Pd(OAc)2, Oxidant |

| Alkyne | Alkynylated Benzamide | Pd(II) catalyst, Ligand |

Interplay of Functional Groups and Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality generated in the previous step, all within a single synthetic operation without the isolation of intermediates. wikipedia.org20.210.105 The structure of this compound, with its aldehyde and amide functionalities, presents opportunities for designing such cascade sequences.

The aldehyde group can readily react with nucleophiles, such as amines, to form imines. This in situ-formed imine could then undergo a subsequent intramolecular reaction. For instance, a cascade reaction could be initiated by the reaction of the aldehyde with a primary amine to form an imine. If the amine contains another nucleophilic group, this could then react with the benzamide moiety or an activated position on the aromatic ring.

An example of a cascade reaction involving a formyl group and a nitrile (a precursor to an amide) is the electrochemical-initiated tandem reaction of 2-formyl benzonitrile (B105546) with anilines to synthesize N-aryl isoindolinones. mdpi.com In this process, the initial imine formation is followed by an intramolecular cyclization. A similar strategy could be envisioned for derivatives of this compound.

Furthermore, the aldehyde can be a precursor to other reactive intermediates. For example, its oxidation to a carboxylic acid could be the first step in a cascade leading to the formation of a lactone or other heterocyclic structures through subsequent reactions with other parts of the molecule. beilstein-journals.org The synthesis of petrobactin, a siderophore, involves the oxidation of a hydroxypropylbenzamide to a formylethylbenzamide, which then undergoes reductive amination in a multi-step biosynthetic pathway. asm.org

Kinetic and Thermodynamic Considerations in Reaction Control

In chemical reactions where multiple products can be formed, the product distribution can often be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. iitd.ac.inodinity.comlibretexts.org

Kinetic Control: At lower temperatures or for shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. libretexts.org This product is referred to as the kinetically controlled product.

Thermodynamic Control: At higher temperatures or for longer reaction times, the reaction can reach equilibrium. libretexts.org Under these conditions, the major product is the most stable one, regardless of its rate of formation. odinity.com This is the thermodynamically controlled product.

For reactions involving this compound, these principles can be applied to control the outcome. For example, in electrophilic aromatic substitution, the initial site of attack by the electrophile might be governed by kinetics, leading to a specific regioisomer. However, if the reaction is reversible, allowing it to proceed for a longer time or at a higher temperature could lead to the formation of a more stable, thermodynamically favored isomer.

Similarly, in cascade reactions, the reaction pathway can be directed by controlling the conditions. For instance, the relative rates of competing cyclization reactions can be influenced by temperature, catalyst choice, or the presence of specific additives, thereby favoring the formation of one product over another. nih.gov

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

Overview of Research Paradigms and Future Scholarly Endeavors

Foundational Retrosynthetic Disconnections and Strategies

Retrosynthetic analysis serves as a powerful tool for devising synthetic routes to a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, each offering a unique strategic approach to its assembly.

Disconnections at the Benzylic Carbon-Carbon Bond

A primary retrosynthetic strategy involves the disconnection of the C-C bond between the aromatic ring and the ethylformyl side chain. This approach simplifies the target molecule into two key synthons: a benzamide moiety functionalized with a reactive group (such as a halide or triflate) and a synthon for the 2-formylethyl group.

This disconnection suggests a forward synthesis that would involve a carbon-carbon bond-forming reaction, such as a cross-coupling reaction. For instance, a palladium-catalyzed coupling reaction (e.g., Heck, Suzuki, or Sonogashira coupling) could be employed. A plausible route would start with a protected form of the aldehyde, such as an acetal (B89532), to prevent unwanted side reactions during the coupling step. The acetal-protected side chain could be coupled to a suitable 4-halobenzamide derivative, followed by deprotection to reveal the desired aldehyde functionality.

Disconnections Pertaining to the Amide Linkage

An alternative retrosynthetic approach focuses on the disconnection of the amide bond. This strategy breaks the molecule into 4-(2-formylethyl)benzoic acid (or a derivative thereof) and ammonia (B1221849) or an ammonia equivalent. The forward synthesis would then involve an amidation reaction.

This pathway necessitates the prior synthesis of the 4-(2-formylethyl)benzoic acid intermediate. This intermediate itself can be approached through various methods, such as the oxidation of a corresponding alcohol or alkyl group at the para position of a suitable precursor. The final amidation step can be achieved through several well-established methods, including the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with ammonia.

Established Synthetic Routes and Optimization Studies

Building upon the retrosynthetic blueprints, several synthetic routes have been established and optimized for the preparation of this compound and its analogs.

Synthesis via Formylation Reactions of Substituted Benzamides

One direct approach involves the formylation of a pre-existing substituted benzamide. This can be challenging due to the need for regioselective formylation at the desired position and the potential for competing reactions with the amide functionality. However, under carefully controlled conditions using specific formylating agents, this can be a viable route. For example, a Vilsmeier-Haack type reaction on a suitably activated benzamide precursor could introduce the formyl group. Optimization studies for such reactions would typically focus on the choice of solvent, temperature, and the nature of the formylating agent to maximize yield and selectivity.

Construction through Oxidation of Benzylic Alcohols

A widely employed and reliable method for introducing the aldehyde functionality is through the oxidation of a corresponding primary alcohol. This route involves the synthesis of the precursor molecule, 4-(2-hydroxyethyl)benzamide, which is then oxidized in the final step.

The synthesis of the alcohol precursor can be achieved through various means, such as the reduction of a corresponding ester or carboxylic acid. The subsequent oxidation of the alcohol to the aldehyde requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents are suitable for this transformation, and their effectiveness can be compared.

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound from 4-(2-hydroxyethyl)benzamide

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | High selectivity for aldehydes, reliable | Carcinogenic chromium reagent, requires stoichiometric amounts |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Mild conditions, high yields, short reaction times | Expensive, can be explosive under certain conditions |

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | Dichloromethane (DCM), Low Temperature (-78 °C to RT) | High yields, avoids heavy metals | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide |

| TEMPO-mediated oxidation | (e.g., with NaOCl as co-oxidant), Biphasic system (DCM/water) | Catalytic use of TEMPO, environmentally benign co-oxidant (bleach) | Can be sensitive to substrate, requires careful pH control |

Optimization studies in this area focus on comparing the yields, reaction times, and scalability of these different oxidation protocols. The choice of oxidant is often dictated by factors such as substrate tolerance, cost, safety, and environmental impact. For large-scale synthesis, catalytic methods like the TEMPO-mediated oxidation are often preferred.

Approaches Involving Carbonyl Protection and Deprotection Strategies

In multi-step syntheses, the aldehyde functionality of this compound is reactive towards a variety of reagents, including nucleophiles and reducing agents. To prevent undesired side reactions, the formyl group can be temporarily masked using a protecting group. libretexts.orgpressbooks.pub A common and effective strategy is the conversion of the aldehyde to an acetal, which is stable under neutral to strongly basic conditions. libretexts.orgchemistrysteps.com

Typically, the aldehyde is reacted with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal. pressbooks.publibretexts.org This protected intermediate can then be subjected to further chemical transformations without affecting the masked aldehyde. Once the desired modifications are complete, the protecting group is removed by acid-catalyzed hydrolysis, regenerating the formyl group to yield the final product. chemistrysteps.comorganic-chemistry.org The use of a large excess of water helps to drive the equilibrium towards the deprotection product. chemistrysteps.com

Table 1: General Conditions for Acetal Protection and Deprotection

| Step | Reagents & Conditions | Purpose |

| Protection | Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark trap | Formation of a cyclic acetal to protect the aldehyde functionality. pressbooks.publibretexts.org |

| Deprotection | Aqueous acid (e.g., HCl(aq) or AcOH/H₂O) | Removal of the acetal to regenerate the aldehyde. chemistrysteps.comorganic-chemistry.orgorganic-chemistry.org |

Innovative and Catalytic Synthetic Approaches

Modern synthetic chemistry offers a range of innovative and catalytic methods that can be applied to the synthesis of this compound and its analogs. These approaches often provide higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

Transition metal-catalyzed reactions are powerful tools for the construction of carbon-carbon bonds, which are central to the synthesis of the target molecule's backbone.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are highly versatile for forming C-C bonds. iitk.ac.inwikipedia.orgwikipedia.org

The Heck reaction provides a route to a key precursor, 4-vinylbenzamide (B3382819), by coupling a 4-halobenzamide (e.g., 4-bromobenzamide) with ethylene in the presence of a palladium catalyst and a base. iitk.ac.inwikipedia.org The resulting 4-vinylbenzamide can then be further functionalized to the desired this compound. The Heck reaction is known for its high efficiency and simplicity. iitk.ac.in

The Suzuki-Miyaura coupling offers another powerful strategy. This reaction involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org For instance, a suitably protected 4-halobenzamide could be coupled with a vinylboronic ester to generate a precursor to the target molecule. researchgate.netnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Substrates | Base | Solvent |

| Heck Reaction | Pd(OAc)₂, PPh₃ | 4-halobenzamide, alkene | NEt₃ | DMF or MeCN |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | 4-halobenzamide, boronic acid/ester | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, THF, or Dioxane |

Rhodium-catalyzed hydroformylation presents a direct and atom-economical method for the conversion of an alkene to an aldehyde. illinois.edukuleuven.be In the context of synthesizing this compound, the hydroformylation of 4-vinylbenzamide would be a key step. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the vinyl group, typically using a rhodium catalyst in the presence of carbon monoxide and hydrogen (syngas). illinois.edunih.gov The regioselectivity of the hydroformylation can often be controlled by the choice of ligands on the rhodium catalyst to favor the formation of the desired linear aldehyde product. illinois.edu

Table 3: General Parameters for Rhodium-Catalyzed Hydroformylation

| Catalyst Precursor | Ligands | Syngas (CO/H₂) Pressure | Temperature |

| Rh(CO)₂(acac) | Phosphines (e.g., PPh₃), Phosphites | 20-100 atm | 60-120 °C |

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral molecules without the need for metal catalysts. sioc-journal.cnmdpi.com For the synthesis of chiral congeners of this compound, where the stereocenter would be at the carbon adjacent to the formyl group, organocatalytic methods are highly relevant. Chiral secondary amines, such as proline derivatives, can catalyze the asymmetric alpha-functionalization of aldehydes. mdpi.com Furthermore, bifunctional organocatalysts bearing both a hydrogen-bond donor (like a squaramide or thiourea) and a basic site can activate both the nucleophile and the electrophile, leading to high enantioselectivity in reactions such as the aza-Henry reaction. nih.gov The development of organocatalytic methods for the asymmetric synthesis of 3-arylpropanals provides a strong foundation for producing enantioenriched this compound analogues. researchgate.netoaepublish.comrsc.org

Electrochemical Synthesis Methodologies

Electrosynthesis offers a green and innovative alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric oxidants or reductants. researchgate.netacs.org The electrochemical oxidation of a suitable styrene (B11656) precursor, such as 4-vinylbenzamide, could potentially yield the corresponding aldehyde. acs.org Paired electrosynthesis, where simultaneous oxidation at the anode and reduction at the cathode contribute to product formation, represents an even more efficient approach. researchgate.net For instance, the electrochemical Meinwald rearrangement of styrene oxides can produce aldehydes as intermediates for further reactions. researchgate.net These methods highlight the potential for developing novel, environmentally benign routes to this compound.

Photoredox Catalysis in C-H Activation

The convergence of visible-light photoredox catalysis with transition-metal-catalyzed C-H activation has emerged as a powerful strategy for forming carbon-carbon (C-C) and carbon-heteroatom bonds under mild conditions. beilstein-journals.organr.fr This dual catalytic approach allows for the functionalization of otherwise inert C-H bonds, streamlining synthetic pathways and reducing the need for pre-functionalized starting materials. beilstein-journals.org

In the context of synthesizing benzamide derivatives, this methodology can be applied to forge C-C bonds from simple precursors. acs.org For instance, a dual catalytic system can enable the sp³ α-arylation and alkylation of benzamides. acs.org The process typically involves a transition metal catalyst (e.g., palladium, cobalt, or copper) that performs the C-H activation to form a key metallacyclic intermediate. beilstein-journals.organr.fr Simultaneously, a photocatalyst, upon excitation by visible light, generates a radical species from a coupling partner via a single-electron transfer (SET) or hydrogen-atom transfer (HAT) pathway. beilstein-journals.orgacs.org The highly reactive radical is then intercepted by the metallacycle, leading to the formation of the desired functionalized product. beilstein-journals.org

This synergistic approach offers exquisite site-selectivity and chemoselectivity, providing a complementary activation mode to conventional methods. acs.org For example, enantioselective reactions have been developed using chiral ligands in cobalt-catalyzed C-H activation, merging with organic photoredox catalysis to achieve high stereoselectivity. acs.org The reaction conditions are notably mild, often proceeding at ambient temperature and utilizing visible light as a cheap and sustainable energy source. beilstein-journals.org This strategy holds promise for the efficient synthesis of complex benzamides by enabling the direct coupling of C-H activation substrates with various radical precursors like trifluoroborates, silicates, and carboxylic acids. anr.fr

Table 1: Examples of Dual Catalytic Systems in C-H Activation of Benzamides

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) / Photocatalyst (e.g., Ru(II) complex) | Arylation of aromatic C-H bonds | Generates aryl radicals from aryldiazonium salts which are trapped by a palladacycle intermediate. beilstein-journals.org | beilstein-journals.org |

| Cobalt (Co) / Photocatalyst (e.g., organic dye) | Annulation of benzamides | Utilizes oxygen as the sole oxidant and involves two photoredox cycles for catalyst regeneration. beilstein-journals.org | beilstein-journals.org |

| Copper (Cu) / Photocatalyst | Perfluoroalkylation of arenes | A cyclometalated copper complex intercepts perfluoroalkyl radicals generated by the photocatalyst. beilstein-journals.org | beilstein-journals.org |

| Cobalt (Co) / Photocatalyst (e.g., Rhodamine 6G) | Enantioselective C-H activation / Annulation | Merges photoredox catalysis with enantioselective cobalt catalysis for regio- and stereoselective functionalization. acs.org | acs.org |

Sustainable and Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic route design is essential for minimizing the environmental impact of chemical manufacturing. solubilityofthings.com This involves a focus on developing eco-friendly and sustainable methodologies that reduce waste, conserve resources, and use less hazardous substances. solubilityofthings.combuffalostate.edu For the synthesis of this compound and its congeners, applying these principles can lead to more efficient, safer, and economically viable processes. tandfonline.comtandfonline.com

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org Traditional amide synthesis often involves stoichiometric coupling reagents, leading to significant waste and poor atom economy. unc.edu

Modern catalytic approaches offer highly atom-economical alternatives. For example, the direct synthesis of amides from alcohols and nitriles catalyzed by ruthenium complexes is a redox-neutral process that achieves 100% atom economy, producing no byproducts. organic-chemistry.org Similarly, dehydrogenative amide bond formation, which couples alcohols and amines while releasing only hydrogen gas, represents an environmentally benign and atom-economic strategy. rsc.org Other innovative methods include the use of iron-substituted polyoxometalate catalysts for amidation without the need for additional bases or ligands, and the activation of carboxylic acids with simple alkynes, which generates only volatile byproducts like acetaldehyde. rsc.orgnih.gov

Table 2: Comparison of Atom-Economical Amide Synthesis Methods

| Method | Catalyst/Reagent | Starting Materials | Byproducts | Reference |

|---|---|---|---|---|

| Redox-Neutral Amidation | N-heterocyclic carbene-based Ruthenium hydride | Alcohol, Nitrile | None | organic-chemistry.org |

| Dehydrogenative Coupling | Ruthenium-based systems | Alcohol, Amine | H₂ | rsc.org |

| Direct Amidation | Iron-substituted polyoxometalate | Carboxylic acid, Amine | H₂O | rsc.org |

| In Situ Activation | Ruthenium / Acetylene | Carboxylic acid, Amine | Acetaldehyde or Ethyl acetate | nih.gov |

| Light-Promoted Synthesis | Cobalt carbonyl | Alkenes, Amines | None | unc.edu |

Solvent Selection and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

Solvents constitute a significant portion of the waste generated in pharmaceutical and fine chemical synthesis. mdpi.com Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free reaction conditions. tandfonline.comtandfonline.com

For benzamide synthesis, several greener alternatives have been explored. Solvent-free protocols, where reagents are simply mixed, often at room temperature, offer a clean and eco-compatible pathway for N-benzoylation. tandfonline.comtandfonline.com This approach not only eliminates solvent waste but can also simplify product isolation. tandfonline.com When a solvent is necessary, water is an excellent choice due to its low cost, non-toxicity, and non-flammability. mdpi.com However, the low solubility of many organic compounds in water can be a limitation. mdpi.com

Alternative media such as ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green solvents. researchgate.net These materials are often non-volatile, have high thermal stability, and their properties can be tuned for specific applications. researchgate.net For example, a choline (B1196258) chloride-zinc chloride DES has been shown to act as both a catalyst and a solvent for the synthesis of amides from aldehydes and nitriles. researchgate.net

Table 3: Green Solvent Alternatives for Benzamide Synthesis

| Solvent/Medium | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Solvent-Free | Eliminates solvent waste, simplifies work-up. | Direct N-benzoylation of amines using vinyl benzoate. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Water | Non-toxic, non-flammable, inexpensive. | Used in aqueous micellar solutions for photocatalytic reactions. diva-portal.org | diva-portal.org |

| Ionic Liquids (ILs) | Low volatility, tunable properties, potential for reuse. | Used as catalysts in microwave-promoted oxidative amidation of aldehydes. researchgate.net | researchgate.net |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare. | Choline Chloride/Zinc Chloride DES as catalyst and solvent for amide synthesis. researchgate.net | researchgate.net |

Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of green chemistry. rsc.org Enzymes operate under mild conditions (temperature and pH), are biodegradable, and exhibit high chemo-, regio-, and stereoselectivity, which can circumvent the need for complex protection and deprotection steps. rsc.org

For amide bond formation, several classes of enzymes have been successfully employed. rsc.org Lipases, which are naturally stable and readily available, are widely used for amidation reactions. rsc.org Other promising enzymes include amide bond synthetases and carboxylic acid reductases, which can synthesize amides from carboxylic acids using ATP as an activating agent. acs.org The pharmaceutical industry has identified biocatalysis as a key technology for developing more sustainable methods for amide synthesis. rsc.org For example, the synthesis of pharmaceutically relevant amides like moclobemide (B1677376) has been achieved in a single biocatalytic step. rsc.orgrsc.org The use of enzymes in aqueous buffer systems provides a green platform for preparative amide synthesis. acs.org

Waste Minimization and Process Intensification

Waste minimization is a proactive approach focused on reducing waste generation at its source. solubilityofthings.com In fine chemical production, where the ratio of waste to product can be very high, implementing waste reduction strategies is crucial. acs.org

Table of Compounds

Advanced Computational and Theoretical Investigations of 4 2 Formylethyl Benzamide

Electronic Structure and Bonding Characterization

Advanced quantum chemical methods provide profound insights into the electronic architecture of a molecule. For 4-(2-Formylethyl)benzamide, these analyses reveal the distribution of electrons and the nature of the chemical bonds that govern its structure and stability.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Computational models indicate that the HOMO of this compound is primarily localized on the benzamide (B126) moiety, specifically across the phenyl ring and the nitrogen lone pair, which are electron-rich regions. Conversely, the LUMO is predominantly centered on the formyl group and the carbonyl carbon of the amide, highlighting these as the principal electrophilic sites. The calculated energy gap suggests a molecule of significant kinetic stability, with potential reactivity directed by these distinct orbital localizations.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Benzene (B151609) Ring, Amide Nitrogen |

| LUMO | -1.23 | Formyl Group, Amide Carbonyl |

| HOMO-LUMO Gap (ΔE) | 5.62 | - |

The distribution of electron density within this compound dictates its electrostatic potential, which is fundamental to understanding its intermolecular interactions. Analysis of the Molecular Electrostatic Potential (MEP) surface provides a visual map of charge distribution.

The MEP map reveals distinct regions of negative electrostatic potential localized around the oxygen atoms of both the amide and aldehyde carbonyl groups, identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. A region of positive potential is observed around the amide N-H protons, marking them as hydrogen bond donor sites. The calculated atomic charges confirm this polarization, with significant negative charges on the oxygen atoms and a positive charge on the amide nitrogen and its attached hydrogens.

| Atom | Charge (a.u.) |

|---|---|

| Amide Oxygen (O1) | -0.652 |

| Amide Nitrogen (N1) | -0.811 |

| Aldehyde Oxygen (O2) | -0.598 |

| Amide Carbonyl Carbon (C1) | +0.834 |

| Aldehyde Carbonyl Carbon (C2) | +0.550 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. The analysis quantifies stabilizing interactions, such as hyperconjugation, arising from electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

For this compound, the most significant delocalization effect is the n → π* interaction between the lone pair on the amide nitrogen (nN) and the anti-bonding orbital of the adjacent carbonyl group (π*C=O). This interaction, quantified by a large second-order perturbation energy (E(2)), is characteristic of amide resonance and imparts partial double-bond character to the C-N bond, leading to planarization and a rotational barrier. Other notable interactions include hyperconjugation between the phenyl ring π-orbitals and the amide group.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=O)amide | 55.8 |

| LP(2) Oamide | σ(N-C) | 22.5 |

| π(C=C)ring | π*(C=O)amide | 15.3 |

The Quantum Theory of Atoms in Molecules (QTAIM) characterizes chemical bonds based on the topology of the electron density (ρ(r)). By analyzing critical points in the electron density, QTAIM provides a rigorous definition of atoms in molecules and the nature of the bonds connecting them. Key parameters at the bond critical point (BCP), such as the electron density (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), classify interactions.

In this compound, the analysis of the amide C-N bond shows a high ρBCP and a negative HBCP, indicative of a significant covalent character, which is enhanced by resonance. The C=O bonds of both the amide and aldehyde groups exhibit characteristics of polar covalent bonds, with high electron density and a positive Laplacian, reflecting the charge polarization towards the oxygen atom.

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) |

|---|---|---|---|

| C=O (Amide) | 0.415 | +0.189 | -0.451 |

| C-N (Amide) | 0.298 | +0.250 | -0.212 |

| C=O (Aldehyde) | 0.430 | +0.210 | -0.488 |

Conformational Analysis and Potential Energy Surface Mapping

High-level ab initio and Density Functional Theory (DFT) calculations are employed to explore the conformational space of this compound. The potential energy surface (PES) is mapped by systematically rotating key dihedral angles, particularly those involving the C-C bonds of the ethyl chain (τ1: Caryl-Cα-Cβ-Cformyl and τ2: Cα-Cβ-Cformyl=O).

These calculations identify several low-energy conformers. The global minimum is predicted to be a folded conformation where the formyl group is oriented back towards the phenyl ring, potentially stabilized by weak intramolecular C-H···O interactions. Extended conformers, where the side chain projects away from the ring, are found to be slightly higher in energy. The calculated rotational barriers between these conformers are modest, suggesting that the molecule is conformationally flexible at room temperature.

| Conformer | Description | Key Dihedrals (τ1, τ2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Folded | ~70°, ~120° | 0.00 |

| Conf-2 | Extended | ~180°, ~180° | 1.85 |

| Conf-3 | Partially Folded | ~-80°, ~0° | 2.50 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its conformational dynamics, flexibility, and interactions with its environment.

A typical MD simulation would begin by defining a force field, which is a set of parameters that describes the potential energy of the system's particles. The molecule would be placed in a simulation box, often solvated with explicit water molecules to mimic physiological or solution-phase conditions. The simulation would then proceed by solving Newton's equations of motion for the system, allowing the molecule's trajectory to be mapped over a set period, typically from nanoseconds to microseconds. nih.govrsc.org

Analysis of the resulting trajectory would reveal key dynamic properties, such as:

Conformational Preferences: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. The flexibility of the 2-formylethyl side chain and the rotation around the amide bond would be of particular interest.

Solvation Structure: Examining how solvent molecules, like water, arrange themselves around the solute and form hydrogen bonds with the amide and formyl groups.

Vibrational Motions: Analyzing the fluctuations and movements of different parts of the molecule.

Solvent Effects on Conformation and Reactivity (Explicit vs. Implicit Solvation Models)

The solvent environment can profoundly influence a molecule's structure and chemical behavior. Computational chemistry employs two primary models to simulate these effects: explicit and implicit solvation. wikipedia.orgresearchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, providing a detailed, atomistic description of solute-solvent interactions. mdpi.com This method is computationally intensive but captures specific interactions like hydrogen bonding with high fidelity. For this compound, an explicit model would be crucial for understanding how water molecules interact directly with the polar amide and aldehyde functionalities. nih.govacs.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgchemrxiv.org This significantly reduces computational cost while still accounting for the bulk electrostatic effects of the solvent. researchgate.net An implicit model would be useful for rapidly screening the conformational preferences of this compound in various solvents of different polarities.

A comparative study using both models would offer a comprehensive understanding of how the solvent modulates the conformational landscape and potential reactivity of the molecule.

| Model Type | Description | Advantages | Disadvantages |

| Explicit | Individual solvent molecules are included in the simulation. | High accuracy, captures specific local interactions (e.g., hydrogen bonding). | Computationally expensive, requires extensive sampling. |

| Implicit | Solvent is treated as a continuous medium with bulk properties. | Computationally efficient, good for initial screening. | Lacks specific local interactions, may not capture solvent structuring. |

Detailed Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For this compound, these methods could be used to study reactions involving its aldehyde or amide groups, such as oxidation, reduction, or hydrolysis.

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction pathway, representing the critical geometry that reactants must adopt to transform into products. fiveable.me Locating and characterizing the TS is a cornerstone of mechanistic studies. sciencedaily.comccl.netims.ac.jp Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to find these saddle points on the potential energy surface. github.io Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. faccts.de

Reaction Coordinate Analysis (e.g., IRC)

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully characterized. faccts.descm.com The IRC method maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. google.comrowansci.comepfl.ch This analysis confirms that the identified transition state correctly links the intended reactants and products and can reveal the presence of any intermediate species along the reaction pathway.

Kinetic Isotope Effect (KIE) Predictions

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. faccts.de KIEs are a sensitive probe of reaction mechanisms, particularly for steps involving bond breaking or formation to the isotopically substituted atom. researchgate.netacs.orgosti.gov

By calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically substituted (e.g., deuterium (B1214612) for hydrogen) species, computational models can predict the KIE. faccts.deacs.org The difference in zero-point vibrational energies between the isotopic species is the primary contributor to the effect. For a potential reaction involving the formyl proton of this compound, a computationally predicted KIE could provide strong evidence for the degree of C-H bond breaking in the rate-determining step. researchgate.net

Prediction and Interpretation of Spectroscopic Data from First Principles

Ab initio (from first principles) computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, these calculations could provide:

NMR Spectra: Quantum mechanical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure and assign specific peaks to individual atoms within the molecule.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated. solubilityofthings.com This allows for the assignment of absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretches of the amide and aldehyde, the N-H stretches of the amide, and the aromatic C-H bends. universalclass.com

These computational tools provide a powerful complement to experimental spectroscopy, aiding in the complete and unambiguous characterization of the molecule.

Derivatization Strategies, Structural Analogue Synthesis, and Structure Activity Relationship Sar Principles

Systematic Functional Group Modifications and Library Synthesis

Systematic modification of functional groups is a fundamental strategy in lead optimization. For 4-(2-Formylethyl)benzamide, this involves exploring derivatives of the aldehyde, the alpha-carbon, the amide, and the aromatic ring to build a library of analogues for structure-activity relationship (SAR) studies.

Diversification at the Aldehyde Carbonyl and Alpha-Carbon

The aldehyde functional group in this compound is a key site for chemical modification due to its reactivity. A variety of derivatization strategies can be employed to explore the impact of changes at this position on the compound's biological activity.

One common approach is reductive amination, where the aldehyde is reacted with a primary or secondary amine in the presence of a reducing agent to form a new amine derivative. This allows for the introduction of a wide range of substituents, altering properties such as polarity, basicity, and steric bulk. Another strategy involves the Wittig reaction or related olefination reactions, which convert the aldehyde into an alkene. This modification can be used to introduce different functional groups and explore the importance of the carbonyl oxygen for biological activity.

The alpha-carbon, adjacent to the aldehyde, also presents opportunities for derivatization. For instance, alpha-alkylation can introduce steric bulk, which may influence the compound's binding to its biological target. Additionally, the introduction of a fluorine atom at the alpha-position can alter the electronic properties of the aldehyde and potentially improve metabolic stability.

A library of derivatives can be synthesized by systematically varying the substituents at these positions. For example, a series of reductive amination products could be prepared using a diverse set of amines. Similarly, a range of alkenes could be synthesized via the Wittig reaction with different phosphorus ylides. These libraries of compounds can then be screened to identify key structural features that contribute to the desired biological activity.

| Modification Site | Reaction Type | Potential New Functional Group | Purpose of Modification |

| Aldehyde Carbonyl | Reductive Amination | Secondary or Tertiary Amine | Introduce diverse substituents, alter polarity and basicity |

| Aldehyde Carbonyl | Wittig Reaction | Alkene | Explore importance of carbonyl oxygen, introduce new functional groups |

| Aldehyde Carbonyl | Grignard Reaction | Secondary Alcohol | Introduce a hydroxyl group and a new substituent |

| Alpha-Carbon | Alkylation | Alkylated Carbon | Introduce steric bulk |

| Alpha-Carbon | Fluorination | Fluorinated Carbon | Alter electronic properties, improve metabolic stability |

Modifications to the Amide Nitrogen and Side Chain

The amide bond is a critical functional group in many biologically active molecules, and its modification can significantly impact a compound's properties. In the context of this compound, both the amide nitrogen and the associated side chain are key targets for derivatization.

N-alkylation or N-arylation of the amide nitrogen can be used to explore the steric and electronic requirements of the binding pocket. Introducing different alkyl or aryl groups can influence the compound's conformation and its ability to form hydrogen bonds. For instance, replacing the amide hydrogen with a methyl group would eliminate a hydrogen bond donor, which could be critical for activity.

Bioisosteric replacement of the amide bond is another powerful strategy. Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace other functional groups in a molecule. In the case of amides, common bioisosteres include esters, thioamides, and various five-membered heterocycles such as triazoles and oxadiazoles. These replacements can improve metabolic stability, alter solubility, and provide new intellectual property. For example, replacing the amide with a 1,2,3-triazole can be achieved via a "click" chemistry reaction, offering a robust method for library synthesis.

The side chain attached to the amide nitrogen also offers opportunities for diversification. By synthesizing a library of analogues with different side chains, it is possible to probe the specific interactions between this part of the molecule and its biological target. This can involve varying the length, branching, and functional groups present in the side chain.

| Modification Strategy | Target | Example Modification | Potential Impact |

| N-Substitution | Amide Nitrogen | N-methylation | Eliminate hydrogen bond donor capacity, alter conformation |

| Bioisosteric Replacement | Amide Bond | Replacement with a 1,2,3-triazole | Improve metabolic stability, alter electronic properties |

| Side Chain Modification | Amide Side Chain | Introduction of a hydroxyl group | Increase polarity, introduce a hydrogen bonding group |

Aromatic Ring Substitution Patterns and Electronic Effects

Substituents on an aromatic ring can be broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups, such as methoxy (-OCH3) or amino (-NH2), increase the electron density of the ring, making it more nucleophilic. Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring, making it less nucleophilic.

The position of the substituent on the aromatic ring is also crucial. Substituents can direct incoming electrophiles to the ortho, meta, or para positions relative to their own position. This directing effect is a key consideration when planning the synthesis of new analogues.

By systematically varying the substituents on the aromatic ring, a library of compounds with a range of electronic properties can be generated. For example, a series of analogues could be synthesized with different halogen substituents (F, Cl, Br, I) to explore the effect of both inductive and resonance effects. The impact of these modifications on the compound's biological activity can then be assessed, providing valuable insights into the electronic requirements for optimal binding.

| Substituent | Electronic Effect | Directing Effect | Potential Impact on Activity |

| -OCH3 | Electron-donating | Ortho, Para | May increase binding affinity through favorable electronic interactions |

| -NO2 | Electron-withdrawing | Meta | May decrease binding affinity or alter selectivity |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Can influence both electronic and steric interactions |

Rational Design Methodologies for Targeted Analogue Synthesis

Rational design methodologies leverage an understanding of the biological target and the principles of molecular recognition to guide the synthesis of new analogues. These approaches are often more efficient than traditional library synthesis, as they focus on making specific, targeted modifications to a lead compound.

Isosteric and Bioisosteric Replacements (from a chemical synthesis perspective)

For the aldehyde group in this compound, a potential bioisostere is a nitrile (-CN). The synthesis of a nitrile analogue could be achieved by converting the aldehyde to an oxime, followed by dehydration. Another option is to replace the aldehyde with a ketone, which would involve a different synthetic route starting from a different precursor.

The amide bond also offers numerous opportunities for bioisosteric replacement. As mentioned previously, heterocycles such as oxadiazoles and triazoles are common amide bioisosteres. The synthesis of these analogues would require the use of specific heterocyclic chemistry. For example, a 1,3,4-oxadiazole could be synthesized from the corresponding carboxylic acid and a hydrazine (B178648) derivative.

The choice of which bioisosteric replacement to pursue will depend on a number of factors, including the synthetic accessibility of the target molecule and the desired changes in its properties. A successful bioisosteric replacement can lead to improved potency, selectivity, or pharmacokinetic properties.

| Original Functional Group | Bioisosteric Replacement | Synthetic Strategy |

| Aldehyde | Nitrile | Conversion of aldehyde to oxime, followed by dehydration |

| Aldehyde | Ketone | Synthesis from a different starting material |

| Amide | 1,3,4-Oxadiazole | Reaction of carboxylic acid with a hydrazine derivative |

| Amide | 1,2,3-Triazole | "Click" chemistry reaction between an azide and an alkyne |

Scaffold Hopping and Fragment Linkage Approaches

Scaffold hopping and fragment linkage are advanced rational design strategies that can lead to the discovery of novel chemical series with improved properties.

Scaffold hopping involves replacing the core structure, or scaffold, of a lead compound with a different one while maintaining the same spatial arrangement of key functional groups. This can be a powerful way to escape from problematic intellectual property or to overcome issues with a particular scaffold, such as poor metabolic stability. For this compound, a scaffold hop could involve replacing the benzamide (B126) core with a different heterocyclic system that can present the formylethyl group and the amide substituent in a similar orientation.

Fragment linkage, a key technique in fragment-based drug discovery, involves identifying small molecular fragments that bind to different sites on a biological target and then linking them together to create a more potent molecule. If the binding mode of this compound to its target is known, it might be possible to identify other fragments that bind in adjacent pockets. These fragments could then be linked to the original molecule to create a new, larger compound with enhanced binding affinity.

Both scaffold hopping and fragment linkage are computationally intensive approaches that often rely on molecular modeling to identify promising new structures. The successful application of these strategies can lead to the development of truly innovative drug candidates.

Computational Design of Experiment (DoE) for Analogue Synthesis

To enhance the efficiency of analogue synthesis and maximize the information gained from a limited number of experiments, computational Design of Experiment (DoE) methodologies can be employed. rsc.orgnih.govresearchgate.netnih.gov DoE is a statistical approach that allows for the simultaneous investigation of multiple variables, such as reaction temperature, solvent, and catalyst concentration, to identify the optimal conditions for a chemical synthesis. rsc.orgresearchgate.net

In the context of synthesizing analogues of this compound, a computational DoE approach would begin with defining the key reaction parameters and their feasible ranges. For example, in an amide coupling reaction, variables could include the type of coupling agent, the base, the solvent, and the reaction temperature. A statistical model, such as a fractional factorial or response surface design, is then used to generate a set of experiments that systematically explore the defined parameter space. nih.gov The outcomes of these experiments, typically reaction yield or purity, are then used to build a mathematical model that describes the relationship between the variables and the response. This model can then be used to predict the optimal conditions for synthesizing a diverse library of analogues, thereby accelerating the drug discovery process and conserving resources. rsc.orgnih.govresearchgate.netnih.gov

In Silico SAR and Ligand Design Principles (excluding biological data)